molecular formula C17H18N4O3S2 B2996223 Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate CAS No. 1351643-88-3

Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate

Cat. No.: B2996223
CAS No.: 1351643-88-3
M. Wt: 390.48
InChI Key: PWRORWUXBHXCTH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with a benzo[d]thiazole moiety, an acetamido linker, and an ethyl ester group. This structure combines aromatic and nitrogen-rich heterocycles, which are common in bioactive molecules, particularly in antimicrobial and anticancer agents . The benzo[d]thiazole group enhances π-π stacking interactions in biological targets, while the thiazole ring contributes to metal-binding properties and metabolic stability . The ethyl ester improves solubility and serves as a prodrug motif for carboxylic acid activation in vivo .

Synthetic routes for analogous compounds typically involve condensation of hydrazinecarbothioamides with α-haloacetates or coupling reactions with functionalized acetamido intermediates . For example, describes the synthesis of ethyl 2-(2-aminothiazol-4-yl)acetate derivatives via amide bond formation using tert-butoxycarbonyl-protected glycine .

Properties

IUPAC Name

ethyl 2-[2-[[2-[1,3-benzothiazol-2-yl(methyl)amino]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-3-24-15(23)8-11-10-25-16(18-11)20-14(22)9-21(2)17-19-12-6-4-5-7-13(12)26-17/h4-7,10H,3,8-9H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRORWUXBHXCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions:

  • Formation of Benzothiazole Intermediate: : The synthesis begins with the formation of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

  • Thiazole Ring Formation: : The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

  • Linking the Rings: : The benzothiazole and thiazole rings are linked via an acetamido bridge. This step involves the reaction of the benzothiazole intermediate with an appropriate acylating agent to introduce the acetamido group, followed by coupling with the thiazole derivative.

  • Esterification: : The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings. Halogenation, nitration, and sulfonation are typical electrophilic substitutions, while nucleophilic substitutions can involve amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The benzothiazole and thiazole rings are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole moiety.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole and thiazole rings can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Bioactivity: Methoxyimino derivatives (e.g., ) exhibit enhanced β-lactamase stability in cephalosporins compared to simple amino-substituted analogs . Thioureido-thiophene derivatives () show antifungal activity due to sulfur-rich pharmacophores, whereas benzo[d]thiazole analogs (target compound) may target bacterial DNA gyrase .

Solubility and Stability: Ethyl esters (e.g., ) improve lipophilicity compared to methyl esters (), facilitating membrane penetration . Hydroxyimino substituents () increase hydrolytic instability relative to methoxyimino groups .

Synthetic Complexity: Benzo[d]thiazole-containing compounds (target) require multi-step synthesis involving Suzuki couplings or thiourea condensations, whereas simpler aminothiazoles () are accessible via one-pot reactions .

Computational and Spectroscopic Studies

Density functional theory (DFT) studies on similar compounds () predict that electron-withdrawing groups (e.g., methoxyimino in ) lower the LUMO energy, enhancing electrophilic reactivity for nucleophilic acyl substitutions in antibiotic synthesis . Infrared and NMR data for ethyl 2-(2-aminothiazol-4-yl)acetate () confirm hydrogen bonding between the amino group and ester carbonyl, stabilizing the crystal lattice .

Patent and Industrial Relevance

  • highlights ethyl benzo[d]thiazole-thiazole derivatives as intermediates in cefixime production, with patents covering their use in cephalosporin synthesis .
  • notes that acetamido-thiazole analogs (e.g., ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate) are patented for antitumor applications, emphasizing the role of acetamido groups in kinase inhibition .

Biological Activity

Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety linked to a thiazole ring through an acetamido bridge, which enhances its pharmacological profile. The dual-ring structure is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Intermediate : This is achieved by cyclizing 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
  • Thiazole Ring Formation : The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

The resulting compound exhibits unique chemical properties that make it a versatile building block in drug design and materials science.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have been shown to possess activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized by the WHO as priority pathogens . this compound is expected to exhibit similar activity due to its structural characteristics.

Antiviral Activity

The compound has also been explored for its antiviral potential. Studies on related thiazole derivatives have demonstrated efficacy against viral targets such as the NS5B RNA polymerase involved in Hepatitis C virus replication . this compound may inhibit similar pathways, making it a candidate for further investigation in antiviral drug development.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. Compounds within this class have shown activity against various cancer cell lines, including breast and colon cancer cells. For example, certain benzothiazole derivatives demonstrated IC50 values in the micromolar range against HCT116 cancer cells . this compound's structural features may contribute to similar or enhanced anticancer effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a recent study, researchers synthesized several benzothiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. One derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against S. aureus, indicating strong antimicrobial potential .
  • Antiviral Screening :
    A screening of thiazole-based compounds showed that one derivative inhibited the replication of the Hepatitis C virus with an IC50 value of 31.9 µM. This suggests that structural modifications similar to those found in this compound could yield potent antiviral agents .
  • Anticancer Activity Assessment :
    In vitro studies demonstrated that certain benzothiazole compounds induced apoptosis in cancer cells by activating caspase pathways. One compound led to a significant reduction in cell viability at concentrations as low as 10 µM in breast cancer cell lines .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Docking scores correlate with experimental IC50 values .
  • QSAR Studies : Hammett constants and lipophilicity (logP) are used to optimize substituents on the thiazole and benzothiazole moieties for enhanced antimicrobial activity .

How are in vitro biological activities evaluated for this compound?

Q. Advanced Research Focus

  • Antifungal Assays : MIC (Minimum Inhibitory Concentration) testing against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines) .
  • Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging 5–20 µM, depending on urea/phenyl substituents .
    Data Interpretation : Contradictions in activity across studies are resolved by comparing assay conditions (e.g., serum-free media vs. serum-containing media).

What strategies address low solubility in pharmacological studies?

Q. Advanced Research Focus

  • Prodrug Design : Ester hydrolysis to the carboxylic acid derivative improves aqueous solubility (e.g., using NaOH/ethanol at 60°C) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, with particle size (<200 nm) confirmed via dynamic light scattering .

How are structure-activity relationships (SARs) elucidated for derivatives?

Q. Advanced Research Focus

  • Substituent Variation : Replacing the ethyl ester with methyl or tert-butyl groups alters logP and metabolic stability. For example, trifluoromethylphenyl urea derivatives (e.g., compound 10d) show 10-fold higher cytotoxicity than unsubstituted analogs .
  • Bioisosteric Replacement : Benzoxazole analogs (e.g., compound A14) retain antimicrobial activity but reduce hepatotoxicity in murine models .

What analytical challenges arise in purity assessment?

Q. Advanced Research Focus

  • HPLC Method Development : C18 columns with acetonitrile/water gradients resolve impurities from byproducts (e.g., unreacted benzothioamide). Detection at 254 nm ensures <1% impurity .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytic degradation products (e.g., free thiazole amines) .

How is regioselectivity controlled during thiazole ring formation?

Q. Advanced Research Focus

  • Hantzsch Thiazole Synthesis : Ethyl 4-bromo-3-oxobutanoate reacts regioselectively with benzothioamide at the α-carbon, confirmed by NOESY NMR .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction time from 7 hours to 20 minutes .

What synthetic bottlenecks exist for scaling up this compound?

Q. Advanced Research Focus

  • Low Yields in Coupling Steps : Use of peptide coupling agents (e.g., HATU) improves amide bond formation efficiency from 70% to 95% .
  • Purification Challenges : Flash chromatography with ethyl acetate/hexane (3:7) removes polar byproducts without column clogging .

How is the compound’s mechanism of action validated in enzymatic assays?

Q. Advanced Research Focus

  • β-Lactamase Inhibition : IC50 values (0.5–2 µM) determined via nitrocefin hydrolysis assays. Competitive inhibition confirmed via Lineweaver-Burk plots .
  • CYP450 Binding : UV-vis spectroscopy detects type II spectral shifts (λmax 450 nm) indicative of heme iron coordination .

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